molecular formula C6H4ClF2NO2S B15273372 5-(Difluoromethyl)pyridine-2-sulfonyl chloride

5-(Difluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B15273372
M. Wt: 227.62 g/mol
InChI Key: YDLFSTCRDPVJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. The combination of these functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. One common method includes the reaction of 2-mercaptopyridine with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate [BrCF2P(O)(OEt)2] to form the difluoromethylated intermediate. This intermediate is then oxidized using reagents such as sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to yield the desired sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Sodium periodate (NaIO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd), copper (Cu) complexes.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The difluoromethyl group imparts unique electronic properties, making the compound a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industry .

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-2-1-4(3-10-5)6(8)9/h1-3,6H

InChI Key

YDLFSTCRDPVJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.